molecular formula C7H7F3N2O B1409262 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine CAS No. 1227571-99-4

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1409262
M. Wt: 192.14 g/mol
InChI Key: SBLYITPOINEJHG-UHFFFAOYSA-N
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Description

“4-Methoxy-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1227571-99-4 . It has a linear formula of C7H7F3N2O . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-5-(trifluoromethyl)pyridin-2-amine” can be represented by the InChI Code: 1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) . The molecular weight of the compound is 192.14 .


Physical And Chemical Properties Analysis

“4-Methoxy-5-(trifluoromethyl)pyridin-2-amine” is a solid at room temperature . It has a flash point of 120.4°C . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Chemoselective Synthesis

A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions involving 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine derivatives has been developed. This process is notable for its simplicity, environmentally friendly approach, and high yields up to 98% (Aquino et al., 2015).

Catalytic Applications

Palladium(II) complexes, incorporating derivatives of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, have been synthesized and shown to be effective as selective ethylene dimerization catalysts. This discovery contributes to the exploration of novel catalysts in industrial applications (Nyamato et al., 2015).

Supramolecular Chemistry

Trifluorosilanes form new hypervalent complexes with 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, suggesting that this compound could be used as a versatile binding motif in supramolecular chemistry. These complexes show promise for creating new molecular architectures and functional materials (Nakash et al., 2005).

Antibacterial Applications

Schiff bases derived from 2-aminopyridine and substituted benzaldehydes, including derivatives of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, have demonstrated inhibitory effects on bacterial growth, such as against Staphylococcus aureus and Escherichia coli. This indicates potential applications in antibacterial and antimicrobial research (Dueke-Eze et al., 2011).

Polymer Chemistry

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine derivatives have been utilized in the synthesis of polycarbonates through copolymerization processes. This application in polymer chemistry demonstrates its potential in creating new polymeric materials (Devaine-Pressing et al., 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H302-H319 . Precautionary statements include P305+P351+P338 .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “4-Methoxy-5-(trifluoromethyl)pyridin-2-amine”. Given the observed properties of related trifluoromethylpyridine derivatives, it could be interesting to explore its potential use in pest control .

properties

IUPAC Name

4-methoxy-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLYITPOINEJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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